molecular formula C11H12O4 B1367514 Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-

Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-

Cat. No.: B1367514
M. Wt: 208.21 g/mol
InChI Key: FZQXDQPGROPNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of Acetaldehyde, 2-[2-(Benzoyloxy)ethoxy]-

Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature

Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- possesses the molecular formula C₁₁H₁₂O₄, establishing it as a medium-sized organic molecule with a molecular weight of 208.21 grams per mole. The compound is catalogued in the PubChem database under the Compound Identification Number 13458804, providing a standardized reference for chemical databases and research applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-oxoethoxy)ethyl benzoate, which accurately reflects the structural connectivity and functional group arrangement within the molecule.

The molecular structure consists of several key components that define its chemical identity. The benzoate portion of the molecule contains a benzene ring directly attached to a carbonyl group, forming the characteristic benzoyl functionality. This benzoyl group is connected via an ester linkage to a diethoxy chain, which terminates in an aldehyde functional group. The systematic nomenclature captures this connectivity by describing the compound as an ethyl benzoate derivative where the ethyl group has been modified to include an additional ethoxy linker and terminal aldehyde.

Alternative nomenclature for this compound includes the synonymous designation as 2-(2-oxoethoxy)ethyl benzoate, emphasizing the presence of the oxoethoxy group that bridges the benzoate and terminal aldehyde portions. The compound is also referenced by the identifier A1-09751 in certain chemical databases, and carries the Chemical Abstracts Service registry number 100420-34-6. These multiple naming conventions reflect the various systematic approaches to describing complex organic molecules and ensure unambiguous identification across different research contexts.

Property Value Reference
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
International Union of Pure and Applied Chemistry Name 2-(2-oxoethoxy)ethyl benzoate
Chemical Abstracts Service Number 100420-34-6
PubChem Compound Identification Number 13458804

Crystallographic Characterization

The crystallographic analysis of acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- provides fundamental insights into its three-dimensional molecular arrangement and solid-state properties. While comprehensive single-crystal X-ray diffraction data specific to this compound are limited in the available literature, computational modeling approaches have been employed to generate three-dimensional conformational models. The PubChem database maintains interactive three-dimensional conformer models that illustrate the spatial arrangement of atoms within the molecule, providing valuable visualization tools for understanding molecular geometry.

The molecular architecture exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the ethoxy linker chain. Computational analysis indicates that the compound contains seven rotatable bonds, suggesting considerable conformational freedom that influences both its crystalline packing arrangements and solution-phase behavior. This flexibility arises primarily from the carbon-carbon and carbon-oxygen single bonds within the ethoxy bridge connecting the benzoate and aldehyde portions of the molecule.

The three-dimensional structure reveals important geometric relationships between functional groups that influence both intermolecular interactions and chemical reactivity. The benzoyl moiety maintains its characteristic planar geometry due to conjugation between the benzene ring and carbonyl group. The ethoxy linker adopts extended conformations that minimize steric interactions between the bulky benzoyl group and the reactive aldehyde functionality. These structural features contribute to the compound's stability and dictate its behavior in various chemical environments.

Structural Parameter Value Reference
Rotatable Bond Count 7
Three-Dimensional Conformers Available 10
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- through analysis of both proton and carbon environments within the molecule. The compound's structure presents distinct chemical environments that generate characteristic Nuclear Magnetic Resonance signals corresponding to different functional groups and structural regions. The benzoyl portion of the molecule contributes aromatic proton signals typically observed in the 7-8 parts per million region of proton Nuclear Magnetic Resonance spectra, while the aliphatic ethoxy linker generates signals in the 3-4 parts per million range.

The aldehyde functionality represents one of the most distinctive Nuclear Magnetic Resonance features of this compound, producing a characteristic downfield signal around 9-10 parts per million in proton Nuclear Magnetic Resonance spectra. This signal appears as a triplet due to coupling with adjacent methylene protons in the ethoxy chain. The methylene protons adjacent to the aldehyde group typically resonate around 2.5-3.0 parts per million, showing coupling patterns that reflect their connectivity to both the aldehyde carbon and the ether oxygen.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon environments that define the compound's reactivity profile. The aldehyde carbonyl carbon appears significantly downfield, typically around 200 parts per million, while the ester carbonyl carbon of the benzoate group resonates around 165-170 parts per million. The aromatic carbons of the benzene ring generate signals in the 125-140 parts per million region, with distinct chemical shifts reflecting their substitution patterns and electronic environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- reveals characteristic fragmentation patterns that confirm structural assignments and provide insights into gas-phase decomposition pathways. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight of 208.21 grams per mole. The compound exhibits predictable fragmentation behavior based on the relative stability of different structural fragments and the preferred cleavage sites within the molecule.

The primary fragmentation pathways involve cleavage of the ester bond connecting the benzoyl group to the ethoxy linker, generating a characteristic benzoyl fragment at mass-to-charge ratio 105. This fragment represents a highly stable species due to resonance stabilization of the benzoyl cation. Additional fragmentation occurs through loss of the aldehyde functionality, producing fragments that retain the benzoate ester core structure. The ethoxy linker portion of the molecule undergoes sequential fragmentation, losing ethylene oxide units and ultimately generating small fragment ions corresponding to formaldehyde and acetaldehyde moieties.

The exact mass of the molecular ion, calculated as 208.07355886 Daltons, provides high-precision confirmation of the molecular formula and enables differentiation from isomeric structures. High-resolution mass spectrometry techniques can distinguish this compound from constitutional isomers and other closely related structures based on precise mass measurements that reflect elemental composition differences.

Mass Spectrometric Parameter Value Reference
Molecular Ion Mass-to-Charge Ratio 208
Exact Mass 208.07355886 Da
Base Peak Fragment 105 (benzoyl)
Infrared Vibrational Signatures

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-. The compound exhibits several distinctive absorption bands that correspond to specific molecular vibrations and confirm the presence of key functional groups. The aldehyde carbonyl stretch represents one of the most prominent features, typically appearing around 1730-1740 wavenumbers with strong intensity characteristic of aldehydes in similar chemical environments.

The benzoate ester carbonyl contributes a distinct absorption band around 1680-1700 wavenumbers, slightly lower in frequency than the aldehyde carbonyl due to conjugation with the aromatic ring system. This conjugation effect reduces the carbonyl bond strength and shifts the vibrational frequency to lower wavenumbers compared to unconjugated ester carbonyls. The aromatic carbon-carbon stretching vibrations generate multiple bands in the 1450-1600 wavenumber region, reflecting the benzene ring framework that forms the core of the benzoyl group.

The ethoxy linker contributes characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with carbon-oxygen stretching modes around 1000-1300 wavenumbers. The asymmetric and symmetric stretching modes of the ether linkages within the ethoxy chain generate multiple absorption bands that provide detailed information about the molecular connectivity and conformational preferences. These vibrational signatures collectively confirm the structural assignment and enable identification of the compound through infrared spectroscopic analysis.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-oxoethoxy)ethyl benzoate

InChI

InChI=1S/C11H12O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-6H,7-9H2

InChI Key

FZQXDQPGROPNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCC=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Overview : Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- serves as a useful intermediate in organic synthesis. Its structure allows for various chemical transformations that can be utilized in the production of more complex molecules.

Applications :

  • Synthesis of Esters : This compound can be used to synthesize esters through reactions with carboxylic acids, which are important in the production of fragrances and flavoring agents.
  • Formation of Hemiacetals : It can react with alcohols to form hemiacetals, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Chemical Synthesis Applications

Application TypeDescriptionPotential Products
Ester SynthesisReaction with carboxylic acidsFragrances, flavoring agents
Hemiacetal FormationReaction with alcoholsPharmaceutical intermediates

Pharmaceutical Industry

Overview : The pharmaceutical sector utilizes acetaldehyde derivatives for drug formulation and development. The compound's ability to form stable intermediates makes it valuable in this field.

Case Studies :

  • Anticancer Agents : Research has indicated that acetaldehyde derivatives exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Drugs : Compounds derived from acetaldehyde have been explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents.

Data Table: Pharmaceutical Applications

Study FocusFindingsImplications
Anticancer ActivityCytotoxic effects on cancer cell linesPotential drug candidates
Anti-inflammatory EffectsInhibition of inflammatory pathwaysDevelopment of new therapies

Cosmetic and Personal Care Products

Overview : Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- is also explored in the formulation of cosmetic products due to its emollient properties.

Applications :

  • Skin Care Formulations : Its ability to enhance skin hydration makes it a candidate for inclusion in moisturizers and lotions.
  • Fragrance Components : The compound's pleasant scent profile allows it to be used as a fragrance component in various personal care products.

Data Table: Cosmetic Applications

Product TypeFunctionalityExample Products
Skin CareEmollient propertiesMoisturizers, lotions
FragranceScent enhancementPerfumes, body sprays

Material Science

Overview : In material science, acetaldehyde derivatives are being studied for their potential use in polymer chemistry and materials engineering.

Applications :

  • Polymerization Reactions : The compound can act as a monomer or co-monomer in the synthesis of polymers with desirable properties.
  • Coatings and Adhesives : Its reactivity can be harnessed in the development of coatings and adhesives that require specific performance characteristics.

Data Table: Material Science Applications

Application TypeDescriptionPotential Uses
Polymer ChemistryMonomer/co-monomer in polymer synthesisAdvanced materials
Coatings and AdhesivesReactive component in formulationsProtective coatings, adhesives

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Aldehyde Derivatives
Compound Name Core Structure Substituent(s) Key Functional Groups Reference
Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- Acetaldehyde 2-(Benzoyloxy)ethoxy Aldehyde, Benzoyl ester, Ether
[2-(2-Hydroxyethoxy)ethoxy]acetaldehyde Acetaldehyde 2-(2-Hydroxyethoxy)ethoxy Aldehyde, Hydroxyl, Ether
Benzaldehyde, 2-[2-(benzoyloxy)ethyl] Benzaldehyde 2-(Benzoyloxy)ethyl Benzaldehyde, Benzoyl ester
3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)-benzaldehyde Benzaldehyde 3-(2-[2-(Methoxyethoxy)ethoxy]ethoxy) Benzaldehyde, Methoxy, Ether

Key Observations :

  • The target compound differs from hydroxylated analogs (e.g., [2-(2-Hydroxyethoxy)ethoxy]acetaldehyde) by replacing the hydroxyl group with a benzoyl ester, increasing lipophilicity and steric bulk .
  • Compared to benzaldehyde derivatives (e.g., Benzaldehyde, 2-[2-(benzoyloxy)ethyl]), the acetaldehyde core reduces aromaticity, altering electronic properties and reactivity .

Key Observations :

  • The benzoyloxy group in the target compound requires protective strategies during synthesis, whereas hydroxylated analogs necessitate deprotection steps .
  • Ether-linked aldehydes (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) exhibit enhanced flexibility, enabling macrocycle formation, a property less explored in benzoyloxy analogs .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Boiling Point (°C) Stability
Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- C₁₁H₁₂O₄ (est.) ~208.21 Low in water >200 (est.) Stable under anhydrous conditions
[2-(2-Hydroxyethoxy)ethoxy]acetaldehyde C₆H₁₂O₄ 148.16 Miscible in water ~245 Hygroscopic; oxidizes readily
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 266.37 Low in water >250 Stable; resistant to hydrolysis

Key Observations :

  • The benzoyloxy group significantly reduces water solubility compared to hydroxylated analogs .
  • Higher molecular weight and aromaticity in benzoyloxy derivatives increase thermal stability .
Table 4: Toxicity Profiles
Compound Name Acute Toxicity (LD50) Regulatory Status Handling Precautions Reference
Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- Not reported No CLP classification Avoid inhalation; use PPE
2-(2-Ethoxyethoxy)ethanol 2,100 mg/kg (oral rat) EU CLP: H302, H312, H332 Ventilation; skin protection
2-Ethoxybenzoic Acid 3,160 mg/kg (oral rat) GHS07 Avoid contact with eyes/skin

Key Observations :

  • Ethoxylated compounds (e.g., 2-(2-ethoxyethoxy)ethanol) exhibit higher acute toxicity than benzoyloxy derivatives, possibly due to metabolic release of ethylene glycol .
  • Benzoyloxy groups may reduce volatility, minimizing inhalation risks compared to smaller aldehydes .

Q & A

Q. Methodological Considerations :

  • Solvent Choice : Absolute ethanol minimizes side reactions.
  • Catalysis : Glacial acetic acid enhances reaction rates.
  • Purification : Vacuum evaporation and recrystallization improve yield.

How is the molecular structure of this compound characterized in crystallographic studies?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., 4-{2-[2-(4-formylphenoxy)ethoxy]-ethoxy}benzaldehyde), SCXRD revealed planar aromatic rings with dihedral angles (e.g., 5.08° between imidazole and nitro groups) and hydrogen-bonded columnar packing along the a-axis . Key parameters include:

  • Crystal System : Orthorhombic (space group P2₁2₁2₁).
  • Unit Cell Dimensions : a = 4.4403 Å, b = 11.4686 Å, c = 31.2763 Å .
  • Refinement Metrics : R1 = 0.036–0.047, data-to-parameter ratio >14:1 .

How do discrepancies in crystallographic data arise, and how should they be resolved?

Advanced Research Question
Discrepancies in bond angles or torsional parameters (e.g., C–C–C–O dihedral angles) may stem from:

  • Temperature Effects : Data collected at 100 K (cryocooled) vs. 298 K (ambient) .
  • Refinement Models : Full-matrix least-squares refinement (S = 1.03) vs. isotropic approximation .
  • Hydrogen Bonding : Variations in intermolecular interactions (e.g., O–H⋯O vs. C–H⋯O) alter packing .

Q. Resolution Strategies :

  • Validate against computational models (DFT).
  • Cross-check with spectroscopic data (e.g., NMR coupling constants).

What methodologies are used to assess the biological activity of this compound?

Advanced Research Question
While direct data on biological activity is limited, analogous compounds (e.g., methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate) are studied for:

  • Enzyme Interactions : Fluorescence quenching assays to monitor binding with proteins .
  • Drug Delivery : Lipophilicity assays (logP) to evaluate membrane permeability .
  • Toxicity Screening : EPA endocrine disruptor protocols (e.g., estrogen receptor binding assays) .

Q. Experimental Design :

  • In Vitro Models : Use human cell lines (e.g., HepG2) for cytotoxicity.
  • Dose-Response Curves : IC₅₀ determination via MTT assays.

How can researchers mitigate risks when handling this compound in the lab?

Basic Research Question
Safety protocols from analogous compounds (e.g., 2-ethoxy benzoic acid) recommend:

  • PPE : Nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact .
  • Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .
  • Spill Management : Absorb with vermiculite and neutralize with 1 M NaOH .

Q. Documentation :

  • SDS Compliance : Follow GHS hazard codes (e.g., H302: Harmful if swallowed) .

What advanced spectral techniques resolve ambiguities in functional group identification?

Advanced Research Question

  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups.
  • NMR :
    • ¹H NMR : Ethoxy protons appear as triplets (δ 1.2–1.4 ppm; J = 7 Hz).
    • ¹³C NMR : Benzoyl carbonyl at δ 165–170 ppm .
  • High-Resolution MS : Exact mass matching (e.g., m/z 349.34 for C₁₆H₁₉N₃O₆) .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question
Stability studies on similar acetals show:

  • Acidic Conditions : Hydrolysis of benzoyloxy groups (t₁/₂ = 2–4 hrs at pH 2).
  • Thermal Stability : Decomposition above 150°C (TGA data) .

Q. Design Adjustments :

  • Use buffered solutions (pH 7.4) for biological assays.
  • Avoid prolonged heating during synthesis (opt for microwave-assisted reactions).

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set to model nucleophilic attack at the aldehyde group.
  • Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures .

Validation : Compare predicted vs. experimental regioselectivity (e.g., benzoylation at oxygen vs. nitrogen sites).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.